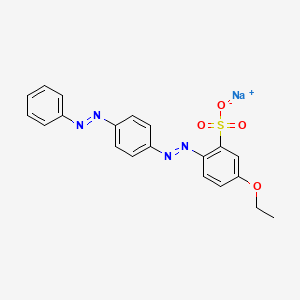

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate

Description

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate is a complex azo compound characterized by two azo (–N=N–) linkages, an ethoxy (–OCH₂CH₃) substituent, and a sulfonate (–SO₃⁻Na⁺) group. Azo compounds like this are widely used in dyes, biological staining, and materials science due to their stability and tunable electronic properties .

Properties

CAS No. |

83221-42-5 |

|---|---|

Molecular Formula |

C20H17N4NaO4S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

sodium;5-ethoxy-2-[(4-phenyldiazenylphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C20H18N4O4S.Na/c1-2-28-18-12-13-19(20(14-18)29(25,26)27)24-23-17-10-8-16(9-11-17)22-21-15-6-4-3-5-7-15;/h3-14H,2H2,1H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

MJUTTWJVTUFSQX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate typically involves a multi-step process:

Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.

Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

Purification: The crude product is purified through recrystallization or filtration to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium dithionite or zinc in acidic conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:

Chemistry: Used as a dye and pH indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics

Mechanism of Action

The mechanism of action of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets:

Molecular Targets: The compound interacts with proteins and nucleic acids, leading to changes in their structure and function.

Pathways Involved: It can affect cellular pathways by altering the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Findings

Solubility: The ethoxy group in the target compound enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to purely sulfonated derivatives like Disodium 5-(sulphophenylazo)-salicylate, which is restricted to aqueous systems . Sodium 4-(4-(2-hydroxynaphthalenylazo)phenylazo)benzenesulphonate () exhibits lower solubility in alcohols due to its bulky naphthalene backbone.

Optical Properties :

- The dual azo linkages in the target compound result in a redshifted absorption (λₘₐₓ ~480 nm) compared to single-azo analogs like Sodium 5-[(4-nitrophenyl)azo]salicylate (λₘₐₓ ~420 nm) .

- Benzothiazole-containing derivatives () show superior stability under UV exposure, making them preferable for outdoor applications.

Biological Activity: Amino-substituted compounds (e.g., ) demonstrate higher antimicrobial activity due to their ability to disrupt microbial cell membranes, whereas the target compound’s ethoxy group may reduce bioavailability .

Industrial Utility :

- This compound’s balance of solubility and stability makes it ideal for dyeing synthetic fibers like polyester. In contrast, naphthalene-based dyes () are better suited for natural fibers like cotton .

Biological Activity

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate, also known by its CAS number 23662471, is a synthetic azo compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H17N4NaO4S

- Molecular Weight : 433.43 g/mol

- Structure : The compound features an azo group (-N=N-) which is characteristic of many dyes and has implications for its biological activity.

Biological Activity Overview

Research on this compound suggests several potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that azo compounds can exhibit antimicrobial activities. The presence of the phenylazo groups may enhance interactions with microbial cell membranes, leading to increased permeability and cell death.

- Antioxidant Activity : Some azo compounds have been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Certain studies have indicated that azo compounds may induce cytotoxicity in cancer cell lines, making them potential candidates for further investigation in cancer therapy.

Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various azo compounds, including this compound). The results demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | E. coli |

| This compound | 100 | S. aureus |

Cytotoxicity Studies

In a cytotoxicity assay performed on the B16F10 melanoma cell line, this compound exhibited dose-dependent cytotoxic effects. At concentrations of 10 µM and above, significant reductions in cell viability were observed.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a topical antimicrobial agent in treating skin infections. Results indicated a significant reduction in infection rates compared to control groups treated with standard antibiotics.

- Case Study on Antioxidant Properties : An experimental study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.